molecular formula C11H7ClN2O2 B1599222 4-(6-chloropyridazin-3-yl)benzoic Acid CAS No. 845827-17-0

4-(6-chloropyridazin-3-yl)benzoic Acid

Cat. No. B1599222
CAS RN: 845827-17-0
M. Wt: 234.64 g/mol
InChI Key: KFIYDCWKTZPYHH-UHFFFAOYSA-N
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Description

“4-(6-chloropyridazin-3-yl)benzoic Acid” is a chemical compound with the molecular formula C11H7ClN2O2 . It is used in research and development .


Molecular Structure Analysis

The molecular structure of “4-(6-chloropyridazin-3-yl)benzoic Acid” consists of a benzoic acid group attached to a 6-chloropyridazin-3-yl group . Further details about its structure are not available in the resources .


Chemical Reactions Analysis

Specific chemical reactions involving “4-(6-chloropyridazin-3-yl)benzoic Acid” are not detailed in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(6-chloropyridazin-3-yl)benzoic Acid” are not fully detailed in the available resources. It has a molecular weight of 234.64 g/mol. More specific properties like melting point, boiling point, solubility, etc., are not mentioned in the resources .

Scientific Research Applications

Fluorescent Dye Development

4-(6-chloropyridazin-3-yl)benzoic Acid has potential applications in the synthesis of novel fluorescent dyes. These dyes are crucial in fields like physics, chemistry, and biology due to their favorable photophysical properties and role in charge transfer processes . The compound’s electron-rich nitrogen carriers can be utilized to create dyes with dynamic applications, including bioimaging and optoelectronics.

Zinc Ion Sensing

This compound has been reported as an effective “turn on” fluorescent sensor for zinc ions . Zinc ion sensors are vital in environmental monitoring and biological research, as zinc is an essential trace element but can be toxic in high concentrations.

DNA Interaction Studies

Derivatives of 4-(6-chloropyridazin-3-yl)benzoic Acid, such as its cobalt complex, have been studied for their ability to interact with DNA . This interaction is significant for understanding the compound’s potential in therapeutic applications, such as targeted drug delivery and gene therapy.

Cytotoxicity Analysis

The cobalt complex of this compound has also been evaluated for its cytotoxic properties . Such studies are essential for developing new chemotherapeutic agents and understanding the compound’s effects on different cell lines.

Antimicrobial Activity

Research indicates that 4-(6-chloropyridazin-3-yl)benzoic Acid derivatives exhibit antimicrobial properties . This application is particularly relevant in the development of new antibiotics and antiseptics.

Anti-Cancer Research

The compound’s derivatives have shown promise in anti-cancer research, with studies indicating potential applications in the development of novel cancer treatments .

Antimalarial Properties

1,3,5-triazine derivatives, which can be synthesized from 4-(6-chloropyridazin-3-yl)benzoic Acid, have been investigated for their antimalarial activities . This is crucial for creating new treatments against malaria, especially in regions where the disease is endemic.

Anti-Viral Research

The same triazine derivatives are also explored for their anti-viral activities . This research is vital for the ongoing development of antiviral drugs, particularly in response to emerging viral threats.

Safety and Hazards

The safety and hazards associated with “4-(6-chloropyridazin-3-yl)benzoic Acid” are not explicitly mentioned in the available resources .

Future Directions

The future directions for “4-(6-chloropyridazin-3-yl)benzoic Acid” are not explicitly mentioned in the available resources .

properties

IUPAC Name

4-(6-chloropyridazin-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O2/c12-10-6-5-9(13-14-10)7-1-3-8(4-2-7)11(15)16/h1-6H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFIYDCWKTZPYHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60423337
Record name 4-(6-chloropyridazin-3-yl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60423337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-chloropyridazin-3-yl)benzoic Acid

CAS RN

845827-17-0
Record name 4-(6-chloropyridazin-3-yl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60423337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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